N-(Azetidin-3-YL)-N-methylmethanesulfonamide N-(Azetidin-3-YL)-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 935730-60-2
VCID: VC2699298
InChI: InChI=1S/C5H12N2O2S/c1-7(10(2,8)9)5-3-6-4-5/h5-6H,3-4H2,1-2H3
SMILES: CN(C1CNC1)S(=O)(=O)C
Molecular Formula: C5H12N2O2S
Molecular Weight: 164.23 g/mol

N-(Azetidin-3-YL)-N-methylmethanesulfonamide

CAS No.: 935730-60-2

Cat. No.: VC2699298

Molecular Formula: C5H12N2O2S

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

N-(Azetidin-3-YL)-N-methylmethanesulfonamide - 935730-60-2

Specification

CAS No. 935730-60-2
Molecular Formula C5H12N2O2S
Molecular Weight 164.23 g/mol
IUPAC Name N-(azetidin-3-yl)-N-methylmethanesulfonamide
Standard InChI InChI=1S/C5H12N2O2S/c1-7(10(2,8)9)5-3-6-4-5/h5-6H,3-4H2,1-2H3
Standard InChI Key YJTFEHLUGUNZDR-UHFFFAOYSA-N
SMILES CN(C1CNC1)S(=O)(=O)C
Canonical SMILES CN(C1CNC1)S(=O)(=O)C

Introduction

Chemical Properties and Structure

N-(Azetidin-3-YL)-N-methylmethanesulfonamide is characterized by its unique molecular structure containing a four-membered azetidine ring connected to a methylmethanesulfonamide group. The azetidine ring is a nitrogen-containing heterocycle that has attracted considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Physical and Chemical Properties

The compound exists in several forms, including the free base and various salt forms. The key properties of these forms are summarized in Table 1.

Table 1: Physical and Chemical Properties of N-(Azetidin-3-YL)-N-methylmethanesulfonamide Forms

PropertyFree BaseHydrochloride SaltTrifluoroacetic Acid Salt
CAS Number935730-60-2935668-20-51619991-24-0
Molecular FormulaC₅H₁₂N₂O₂SC₅H₁₃ClN₂O₂SC₇H₁₃F₃N₂O₄S
Molecular Weight (g/mol)164.23200.68278.25
Physical AppearanceCrystalline solidCrystalline solidNot specified
Typical Purity≥95%≥97%≥97%
Storage ConditionsRefrigeratedRoom temperatureRoom temperature

The compound is characterized by the sulfonamide group (SO₂-N), which is well-known for its antimicrobial properties, making it particularly interesting for drug design and development.

Structural Features

The structure of N-(Azetidin-3-YL)-N-methylmethanesulfonamide consists of:

  • A four-membered azetidine ring with nitrogen at position 1

  • A methyl group attached to the nitrogen of the sulfonamide

  • A methanesulfonyl group connected to the nitrogen atom

This structural arrangement contributes to its unique chemical reactivity and biological activities. The small ring size of the azetidine creates ring strain, potentially enhancing reactivity at certain positions, while the sulfonamide group provides hydrogen bonding capabilities important for biological interactions.

Synthesis Methods

The synthesis of N-(Azetidin-3-YL)-N-methylmethanesulfonamide typically involves multiple steps, requiring careful control of reaction conditions. Various approaches have been documented in the literature.

General Synthetic Routes

The synthesis of azetidine derivatives typically involves several key steps:

  • Formation of the azetidine ring

  • Introduction of the sulfonamide functional group

  • Methylation of the nitrogen atom

These reactions often require careful temperature control and extended reaction times to ensure complete conversion of reactants into products.

Specific Synthesis Procedures

One documented approach for synthesizing azetidine derivatives involves:

  • N-alkylation of a secondary amine with bromoacetonitrile

  • Protection of the primary alcohol as a trityl ether

  • Formation of a benzylic chloride

  • Cyclization to form the azetidine ring

The synthesis of azetidine structures often requires specialized conditions. From patent literature, reactions frequently involve:

  • Treatment with hydrochloric acid solutions at controlled temperatures

  • Extraction steps using organic solvents like diethyl ether or methylene chloride

  • Heating to 55-60°C for extended periods (12 hours)

  • Purification through techniques such as filtration through celite and washing with hot methanol followed by water

For the specific compound N-(Azetidin-3-YL)-N-methylmethanesulfonamide, the synthesis may involve the reaction of azetidin-3-amine with methanesulfonyl chloride in the presence of a base, followed by N-methylation.

Characterization Techniques

Several analytical techniques are employed to confirm the structure and purity of N-(Azetidin-3-YL)-N-methylmethanesulfonamide.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the compound. Both ¹H and ¹³C NMR are typically used to confirm the structural arrangement of the azetidine ring and the sulfonamide group .

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, providing additional confirmation of its structure .

Infrared Spectroscopy (IR)
IR spectroscopy reveals characteristic absorption bands for functional groups present in the compound, such as the sulfonamide S=O stretching vibrations, which typically appear in the range of 1300-1150 cm⁻¹.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)
HPLC is commonly used to assess the purity of N-(Azetidin-3-YL)-N-methylmethanesulfonamide and to monitor reactions during its synthesis.

Elemental Analysis
Elemental analysis provides information about the percentage composition of elements in the compound, which can be compared with theoretical values to confirm its identity and purity.

Biological Activities and Applications

N-(Azetidin-3-YL)-N-methylmethanesulfonamide and related azetidine derivatives have shown promising biological activities, making them valuable in drug discovery and development.

Research Applications

Beyond direct therapeutic applications, N-(Azetidin-3-YL)-N-methylmethanesulfonamide serves as an important building block in medicinal chemistry research:

  • As a precursor for more complex bioactive molecules

  • In the development of protein degraders

  • For structure-activity relationship studies

  • As a pharmacophore in drug discovery programs

Research has shown that some azetidine-containing compounds significantly inhibit neutrophil migration in inflammatory models, suggesting potential applications in treating chronic disorders such as rheumatoid arthritis .

Related Compounds and Derivatives

Several compounds structurally related to N-(Azetidin-3-YL)-N-methylmethanesulfonamide have been synthesized and studied.

Salt Forms

N-(Azetidin-3-YL)-N-methylmethanesulfonamide exists in several salt forms, including:

  • Hydrochloride salt (CAS: 935668-20-5)

  • Trifluoroacetic acid salt (CAS: 1619991-24-0)

These salt forms often exhibit different solubility, stability, and bioavailability profiles compared to the free base.

Structural Analogues

Structural modifications of the basic N-(Azetidin-3-YL)-N-methylmethanesulfonamide scaffold have produced various analogues with potentially enhanced or alternative biological activities:

  • N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide - incorporating a pyrimidine ring

  • N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide - with a different pyrimidine linkage position

  • Complex derivatives such as those containing naphthyridine moieties

These structural modifications can significantly alter the compound's physicochemical properties and biological activities, potentially enhancing or redirecting its therapeutic applications.

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